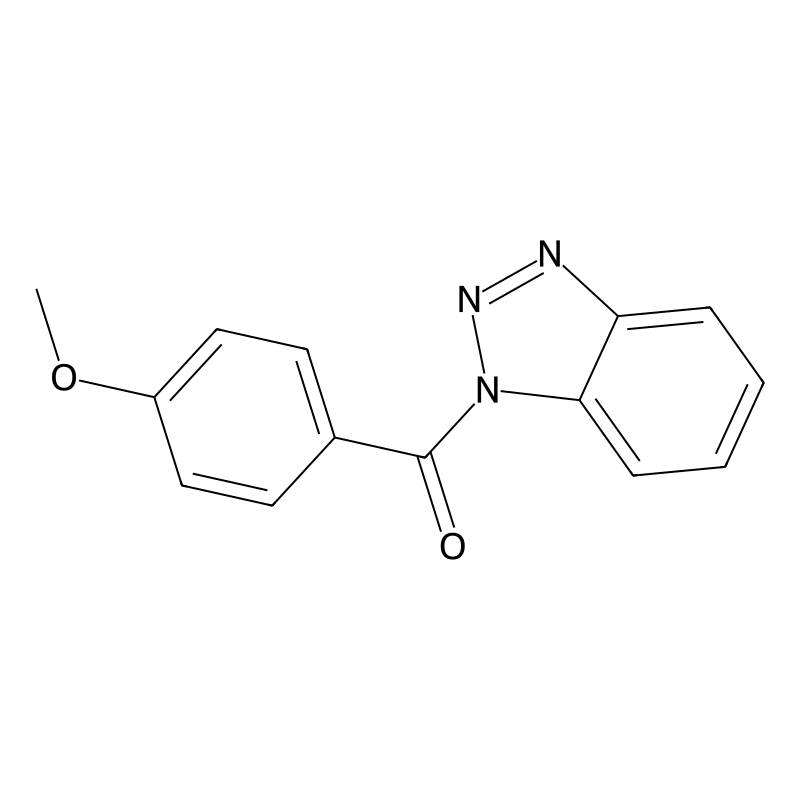

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles, which are characterized by the fusion of a benzene ring with a 1H-1,2,3-triazole structure. This specific compound features a methoxy group attached to the para position of the benzoyl moiety, enhancing its chemical properties and potential applications. The molecular formula for this compound is CHNO, and it exhibits both aromatic and heterocyclic characteristics, making it versatile in various

Benzotriazole Scaffold

The molecule contains a benzotriazole group, a common heterocyclic scaffold found in various functional molecules. Benzotriazoles are known for their diverse properties, including:

Methoxy Substituent

The presence of a methoxy group (OCH3) can influence the molecule's solubility, reactivity, and potential biological properties. Methoxy groups are often introduced to enhance these characteristics in various molecules used in scientific research.

Given these aspects, 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole could be a subject of investigation in fields like:

- Material Science: Research into corrosion inhibitors or UV absorbers for polymers.

- Medicinal Chemistry: Studies on the development of new pharmaceuticals due to the benzotriazole scaffold and the methoxy group's potential influence.

The chemical reactivity of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole can be attributed to its functional groups. It can undergo several types of reactions:

- Acylation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

- Oxidation and Reduction: The triazole ring can be oxidized or reduced depending on the reagents used.

These reactions highlight its utility in synthetic organic chemistry.

The synthesis of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole typically involves:

- Formation of Benzotriazole: Starting from o-phenylenediamine and sodium nitrite in acidic conditions to produce benzotriazole.

- Acylation: Reacting benzotriazole with 4-methoxybenzoyl chloride or an equivalent acylating agent under suitable conditions (e.g., in the presence of a base like triethylamine) to yield the final product.

This method allows for the introduction of the methoxy group while maintaining the integrity of the triazole structure.

The applications of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole include:

- Corrosion Inhibitors: Used in formulations to protect metal surfaces from corrosion.

- Photostabilizers: Acts as an ultraviolet light absorber in plastics and coatings.

- Pharmaceutical Intermediates: Serves as a building block for synthesizing biologically active compounds.

These applications leverage its chemical stability and reactivity.

Interaction studies involving 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole focus on its ability to form complexes with metal ions or other organic molecules. Such interactions can enhance its effectiveness as a corrosion inhibitor or modify its biological activity. For instance:

- Metal Complex Formation: The compound can chelate with transition metals, potentially increasing its stability and efficacy as an inhibitor.

- Biological Interactions: Studies may explore how this compound interacts with specific proteins or enzymes relevant to its antimicrobial or anticancer properties.

Several compounds share structural similarities with 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzotriazole | Basic structure without substituents | Effective corrosion inhibitor for copper |

| 4-Methoxybenzyltriazole | Contains a methoxy group on the benzyl moiety | Potentially enhanced solubility and biological activity |

| 5-Methyl-1H-benzotriazole | Methyl substitution on the triazole ring | Altered electronic properties affecting reactivity |

| 2-Aminobenzotriazole | Amino group on the benzene ring | Exhibits different biological activities |

These compounds highlight the versatility of benzotriazoles while emphasizing the unique methoxy substitution in 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole that may influence its specific applications and interactions.